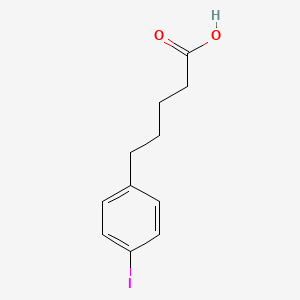
5-(4-Iodophenyl)pentanoic acid
Overview
Description
5-(4-Iodophenyl)pentanoic acid is a chemical compound with the molecular formula C11H13IO2 . It is also known by other names such as 4-iodoBenzenepentanoic acid .
Molecular Structure Analysis
The molecular structure of 5-(4-Iodophenyl)pentanoic acid consists of an iodine atom attached to the fourth carbon of a phenyl group, which is further connected to a pentanoic acid group . The compound has a molecular weight of 304.124 Da .Physical And Chemical Properties Analysis
5-(4-Iodophenyl)pentanoic acid has a density of 1.6±0.1 g/cm3, a boiling point of 386.9±25.0 °C at 760 mmHg, and a flash point of 187.8±23.2 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . Its polar surface area is 37 Ų .Scientific Research Applications
Radiopaque Compound for X-ray Imaging
A study by Gopan et al. (2021) in ACS Omega highlighted the synthesis of a compound related to 5-(4-Iodophenyl)pentanoic acid for potential use in X-ray imaging. This compound, with high iodine content, demonstrated substantial radiopacity and noncytotoxic properties, making it a potential candidate for clinical X-ray imaging applications. This research emphasizes the use of iodinated compounds in medical imaging to enhance visibility in diagnostic procedures (Gopan, Susan, Jayadevan, & Joseph, 2021).
Applications in Solid Phase Synthesis
In a study published in Tetrahedron Letters, Bleicher, Lutz, and Wuethrich (2000) reported on the synthesis of compounds including 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid. These compounds were used as linkers for solid phase synthesis, demonstrating higher acid stability compared to standard trityl resins. This indicates the utility of such compounds in the field of synthetic chemistry, particularly in the synthesis of complex organic molecules (Bleicher, Lutz, & Wuethrich, 2000).
Conversion of γ-Valerolactone to Pentanoic Acid
Al‐Naji et al. (2020) in Green Chemistry discussed the conversion of γ-valerolactone (GVL) into pentanoic acid (PA), highlighting a sustainable approach to producing industrially relevant chemicals. The research showed the use of bifunctional catalysts and formic acid in this conversion, emphasizing the role of 5-(4-Iodophenyl)pentanoic acid derivatives in sustainable chemical processes (Al‐Naji, Van Aelst, Liao, d'Hullian, Tian, Wang, Gläser, & Sels, 2020).
Amino Acid Synthesis and Biological Activity
Shimohigashi, Lee, and Izumiya (1976) in the Bulletin of the Chemical Society of Japan explored the synthesis of L-2-amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins. The research provides insights into the synthesis and potential biological activities of compounds structurally related to 5-(4-Iodophenyl)pentanoic acid, highlighting its significance in bioorganic chemistry and toxin research (Shimohigashi, Lee, & Izumiya, 1976).
Synthesis for Radiolabelling
Abbas, Hankes, and Feinendegen (1990) in the Journal of Labelled Compounds and Radiopharmaceuticals described the synthesis of a compound related to 5-(4-Iodophenyl)pentanoic acid for radiolabelling purposes. This research is significant for the development of new radiolabelled compounds, potentially useful in medical imaging and diagnostic tests (Abbas, Hankes, & Feinendegen, 1990).
Safety And Hazards
While specific safety and hazard information for 5-(4-Iodophenyl)pentanoic acid is not available, general safety measures for handling similar chemical compounds include avoiding contact with eyes, skin, and clothing, using personal protective equipment, and working under a chemical fume hood . In case of ingestion, immediate medical assistance should be sought .
properties
IUPAC Name |
5-(4-iodophenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVFIQYGBUOFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Iodophenyl)pentanoic acid | |
CAS RN |
116680-98-9 | |
| Record name | 5-(4-iodophenyl)pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

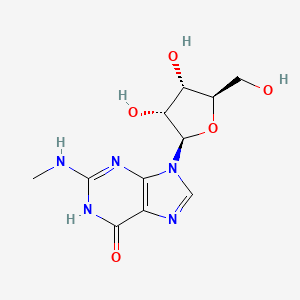
![2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1436574.png)
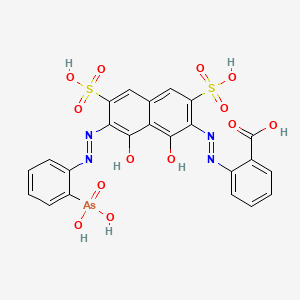
![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1436576.png)

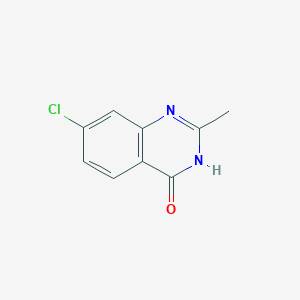
![5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid](/img/structure/B1436581.png)
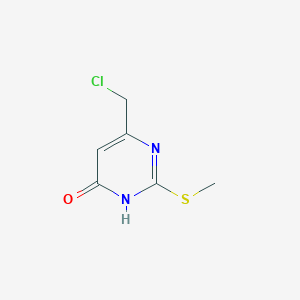
![Pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1436583.png)
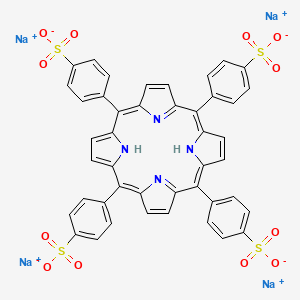
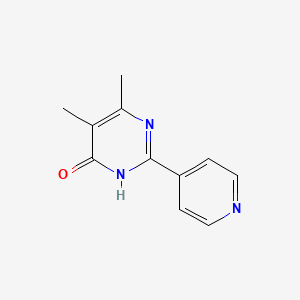
![6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1436586.png)
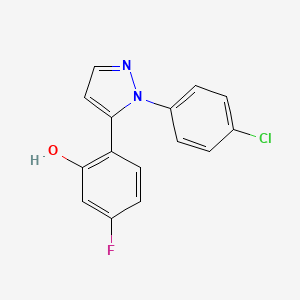
![2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1436589.png)